molecular formula C8H8N2OS B017430 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 102410-25-3

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B017430
CAS No.: 102410-25-3
M. Wt: 180.23 g/mol
InChI Key: QYPQGPDZMPQWMT-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylimidazole with a thioamide in the presence of an oxidizing agent. The reaction conditions often require a solvent such as dimethylformamide and a catalyst like iodine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild acidic or basic conditions.

Major Products Formed

    Oxidation: 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
  • 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-methanol
  • 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Uniqueness

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its aldehyde functional group provides a reactive site that can be exploited in synthetic chemistry and biological studies.

Properties

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-10-7(4-11)6(2)9-8(10)12-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPQGPDZMPQWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429324
Record name 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102410-25-3
Record name 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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